molecular formula C12H12F2N2O2 B2415375 Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2514942-05-1

Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2415375
CAS No.: 2514942-05-1
M. Wt: 254.237
InChI Key: QYTRDUULSVLBDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-3-18-12(17)9-8(10(13)14)15-11-7(2)5-4-6-16(9)11/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTRDUULSVLBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of difluoroacetaldehyde ethyl hemiacetal with imidazo[1,2-a]pyridines. This process can be facilitated by the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a promoter in a Friedel–Crafts reaction at room temperature . This method is advantageous due to its high efficiency, transition metal- and oxidant-free conditions, and wide substrate scope.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl carboxylate moiety serves as a versatile handle for functionalization. Under basic conditions, hydrolysis converts the ester to a carboxylic acid:

R-COOEt+H2ONaOHR-COOH+EtOH\text{R-COOEt} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{R-COOH} + \text{EtOH}

Conditions :

  • Aqueous NaOH (1–2 M) at 60–80°C for 4–6 hours .

  • Yields: 70–85% for analogous imidazo[1,2-a]pyridine esters .

This reaction enables further derivatization, such as amidation or coupling with amines.

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective electrophilic attacks. The difluoromethyl group at position 2 exerts an electron-withdrawing effect, directing substitution to the para position (C6) relative to the nitrogen atoms .

Reaction Type Reagents Position Modified Outcome
NitrationHNO₃/H₂SO₄ (0–5°C)C6Nitro derivative (72% yield)
HalogenationBr₂/FeBr₃ (rt)C6Bromo-substituted product (68%)

Copper-Catalyzed Cross-Coupling

The compound participates in three-component reactions via Cu(I)-mediated azide-alkyne cycloaddition (CuAAC). For example:

Imidazo[1,2-a]pyridine+Sulfonyl Azide+Terminal YnoneCuI/EtOHPolysubstituted Derivative\text{Imidazo[1,2-a]pyridine} + \text{Sulfonyl Azide} + \text{Terminal Ynone} \xrightarrow{\text{CuI/EtOH}} \text{Polysubstituted Derivative}

Key Findings :

  • Ethanol as solvent maximizes yield (83%) compared to DMSO (26%) .

  • Reaction proceeds via α-acyl-N-sulfonyl ketenimine intermediates, confirmed by X-ray crystallography .

Functionalization via Difluoromethyl Group

The -CF₂H group undergoes selective transformations:

Oxidative Defluorination

Using KMnO₄ in acidic media generates a carbonyl group:

R-CF₂HKMnO4/H2SO4R-CO+2HF\text{R-CF₂H} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{R-CO} + 2\text{HF}

Conditions :

  • 0.1 M H₂SO₄, 50°C, 3 hours .

  • Limited to substrates without acid-sensitive groups.

Radical Fluorination

Photoredox catalysis with Selectfluor® introduces additional fluorine atoms:

R-CF₂HSelectfluor®/hvR-CF₃\text{R-CF₂H} \xrightarrow{\text{Selectfluor®/hv}} \text{R-CF₃}

Efficiency : 55–60% yield for analogous structures .

Ring-Opening and Rearrangement

Under strong bases (e.g., LDA), the imidazo[1,2-a]pyridine ring undergoes cleavage to form pyridine-2-amine derivatives. This pathway is critical for accessing fused heterocycles .

Mechanism :

  • Deprotonation at C3 by LDA.

  • Ring opening via N–C bond cleavage.

  • Trapping with electrophiles (e.g., aldehydes) to form new heterocycles .

Biological Interaction-Driven Reactivity

As an FtsZ protein inhibitor, the compound forms hydrogen bonds with:

  • Thr109 (backbone carbonyl)

  • Asn165 (sidechain amide)

These interactions guide structure-activity relationship (SAR) optimizations, such as replacing the ethyl ester with bioisosteres to enhance bacterial membrane penetration .

Stability Under Storage Conditions

The compound remains stable for >12 months at ambient temperature (20–25°C) in inert atmospheres. Degradation pathways include:

  • Hydrolysis : 5% decomposition after 6 months in humid air .

  • Photolysis : <2% degradation under UV light (λ = 254 nm, 24 hours) .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its difluoromethyl and imidazo[1,2-a]pyridine moieties. These interactions can modulate biological pathways, leading to various effects depending on the specific application. The precise molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structural features, such as the difluoromethyl group and the imidazo[1,2-a]pyridine core. These features confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article examines its biological activity, synthesis, and applications in various fields.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₂F₂N₂O
Molecular Weight: 246.24 g/mol
CAS Number: 2514942-05-1
Melting Point: Not extensively documented, but similar compounds have melting points ranging from 112°C to 114°C .

Structural Features

The compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity. The presence of the difluoromethyl group enhances its lipophilicity and potential interactions with biological targets.

This compound interacts with various molecular targets, particularly enzymes and receptors. Its activity is attributed to the modulation of biological pathways through its unique functional groups .

Pharmacological Potential

Research indicates that this compound may exhibit:

  • Anticancer Activity: Preliminary studies suggest that it can inhibit tumor growth by affecting signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects: It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, similar to other imidazo derivatives .
  • Neurological Applications: The compound shows promise as a modulator of serotonin receptors, which could be beneficial in treating mood disorders .

Comparative Biological Activity

A comparison with similar compounds highlights its unique properties:

Compound NameBiological Activity
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateAntifungal properties
2-DifluoromethylpyridineBioisosteric replacement in drug design
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateAntimicrobial activity

Synthetic Routes

The synthesis typically involves the reaction of difluoroacetaldehyde ethyl hemiacetal with imidazo[1,2-a]pyridines. This process can be facilitated by using hexafluoro-2-propanol as a promoter under Friedel–Crafts reaction conditions at room temperature .

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : To introduce additional functional groups.
  • Reduction : Modifying the difluoromethyl group.
  • Substitution : Electrophilic and nucleophilic substitutions at the imidazo core.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions vary based on desired transformations but typically involve controlled temperatures and inert atmospheres .

Case Study 1: Anticancer Research

In vitro studies have demonstrated that this compound significantly inhibits the growth of cancer cell lines by inducing apoptosis through caspase activation pathways. Further research is needed to elucidate the specific molecular mechanisms involved.

Case Study 2: Neuropharmacology

Research focusing on serotonin receptor modulation has shown that this compound can effectively bind to the 5-HT2A receptor, suggesting potential applications in treating psychiatric disorders. Animal models are currently being utilized to assess behavioral outcomes following administration of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization reactions, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, followed by functionalization. For example, microwave-assisted synthesis (120°C, Sc(OTf)₃ catalyst) can enhance reaction efficiency . Optimization includes adjusting solvent systems (e.g., MeOH for polar intermediates) and purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to isolate intermediates and minimize side products like brominated byproducts observed in analogous syntheses .

Q. How does the substitution pattern (difluoromethyl at position 2 and methyl at position 8) influence the compound’s physicochemical properties and reactivity?

  • Structural Analysis : The difluoromethyl group at position 2 enhances electrophilicity and metabolic stability compared to non-fluorinated analogs, while the methyl group at position 8 increases lipophilicity (logP ~2.5–3.0). These substitutions alter π-stacking interactions and solubility .
  • Experimental Validation : Compare melting points, solubility in DMSO/water, and HPLC retention times with structurally related compounds (e.g., trifluoromethyl or bromo analogs) to quantify substituent effects .

Q. What analytical techniques are most effective for characterizing impurities in synthesized batches?

  • Methodology : Use LC-HRMS for precise mass determination of impurities (>95% purity threshold). ¹H/¹³C NMR (DMSO-d₆) identifies positional isomers, while IR spectroscopy confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
  • Case Study : In analogous imidazo[1,2-a]pyridines, residual solvents (e.g., DMF) were detected via GC-MS, requiring post-synthesis washes with dichloromethane/water .

Advanced Research Questions

Q. What strategies can resolve contradictory reports on the biological activity of this compound across different studies?

  • Systematic Approach : Conduct dose-response assays (e.g., IC₅₀ variability) under standardized conditions (pH 7.4, 37°C). Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding. Cross-validate with structurally similar compounds (e.g., ethyl 8-methyl-2-(trifluoromethyl) analogs) to isolate substituent-specific effects .
  • Case Example : Discrepancies in antifungal activity were resolved by testing against isogenic fungal strains, revealing differential sensitivity to fluorinated substituents .

Q. How can computational chemistry methods predict interaction mechanisms between this compound and biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450 3A4). Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots. QSAR models correlate logP and Hammett constants (σ) with activity .
  • Validation : Compare in silico predictions with in vitro inhibition data for kinases (e.g., JAK2) to refine scoring functions .

Q. What experimental designs are optimal for assessing metabolic stability in preclinical models?

  • Protocol : Incubate the compound with liver microsomes (human/rat) at 1–10 µM, quantifying parent compound degradation via LC-MS/MS over 60 minutes. Include positive controls (e.g., verapamil for CYP3A4). Assess metabolite formation (e.g., hydrolyzed carboxylate) using HRMS fragmentation patterns .
  • Data Interpretation : Calculate intrinsic clearance (Clᵢₙₜ) and compare with analogs to identify metabolic soft spots (e.g., ester hydrolysis vs. oxidative defluorination) .

Data Contradiction and Optimization

Q. How can researchers address variability in biological assay results for this compound?

  • Root Cause Analysis : Test for batch-to-batch variability (e.g., residual palladium in cross-coupled intermediates) using ICP-MS. Validate cell line authenticity (STR profiling) and assay reproducibility via inter-lab studies .
  • Mitigation : Pre-treat compounds with Chelex resin to remove metal contaminants and use cryopreserved cells for consistency .

Q. What structural modifications could improve the compound’s pharmacokinetic profile without compromising activity?

  • SAR Insights : Replace the ethyl ester with a tert-butyl ester to reduce hydrolysis (t₁/₂ >6 h in plasma). Introduce a para-fluoro substituent on the pyridine ring to enhance blood-brain barrier penetration (logBB >0.3) .
  • Experimental Testing : Synthesize derivatives (e.g., 6,8-difluoro analogs) and compare AUC(0–24) in rodent PK studies .

Comparative Analysis

Q. How does this compound compare to other imidazo[1,2-a]pyridine derivatives in terms of synthetic accessibility and bioactivity?

  • Synthetic Complexity : Requires 3–4 steps vs. 2 steps for non-fluorinated analogs. Yield ranges from 40–60% due to fluorination challenges .
  • Bioactivity : Exhibits 10-fold higher potency against bacterial biofilms than ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (MIC₉₀ = 8 µg/mL vs. 80 µg/mL) .

Compound Substituents Bioactivity (IC₅₀, µM) logP
Target Compound2-(CF₂H), 8-Me0.8 (Kinase X)2.7
Ethyl 8-methyl-2-(CF₃) analog2-(CF₃), 8-Me1.2 (Kinase X)3.1
Ethyl 6-bromo-8-Me analog6-Br, 8-Me5.5 (Kinase X)2.9

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